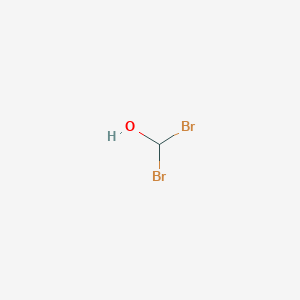
Dibromomethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromomethanol is an organic compound with the chemical formula CHBr2OH. It is a colorless to yellow liquid that is slightly soluble in water but highly soluble in organic solvents. This compound is a member of the halomethane family and is known for its reactivity due to the presence of two bromine atoms and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibromomethanol can be synthesized through several methods. One common laboratory method involves the bromination of methanol using bromine in the presence of a catalyst. The reaction typically proceeds as follows:
CH3OH+2Br2→CHBr2OH+2HBr
This reaction requires careful control of temperature and the use of a catalyst to ensure the selective formation of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by the bromination of formaldehyde or methanol under controlled conditions. The process involves the use of bromine and a suitable catalyst to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dibromomethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibromoacetic acid.
Reduction: It can be reduced to form methanol or other lower brominated compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Dibromoacetic acid.
Reduction: Methanol or lower brominated methanols.
Substitution: Various halomethanols depending on the substituent used.
Applications De Recherche Scientifique
Dibromomethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: this compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dibromomethanol involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The hydroxyl group allows for hydrogen bonding and interactions with other polar molecules, influencing its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Dibromomethane (CH2Br2): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Bromoform (CHBr3): Contains three bromine atoms and is more volatile and toxic compared to dibromomethanol.
Tetrabromomethane (CBr4): Contains four bromine atoms and is used as a heavy solvent and in organic synthesis.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and solubility properties. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
166600-78-8 |
|---|---|
Formule moléculaire |
CH2Br2O |
Poids moléculaire |
189.83 g/mol |
Nom IUPAC |
dibromomethanol |
InChI |
InChI=1S/CH2Br2O/c2-1(3)4/h1,4H |
Clé InChI |
WICMSCLXMMZMFF-UHFFFAOYSA-N |
SMILES canonique |
C(O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


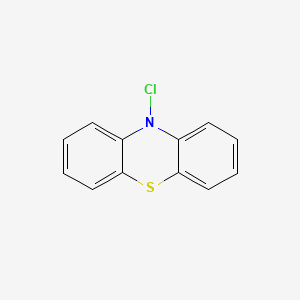
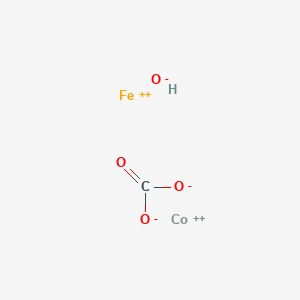
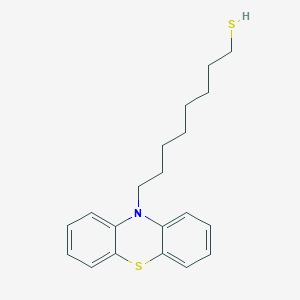
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
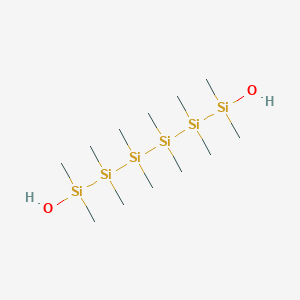
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
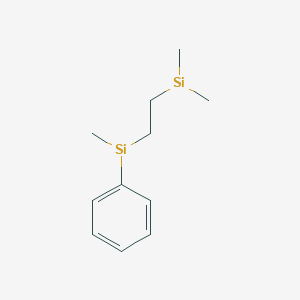
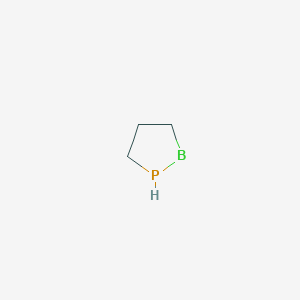
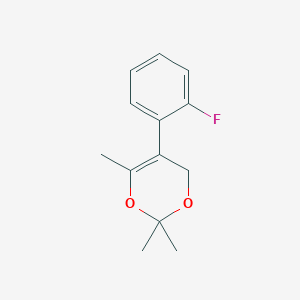
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)

![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
![6-{[(2-Aminopyridin-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15163319.png)
